molecular formula C9H4ClF3N2O B13212947 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline

Cat. No.: B13212947
M. Wt: 248.59 g/mol
InChI Key: OEPVYLUATPBVNB-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline is a quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a hydroxyl (-OH) group at position 6, and a chlorine atom at position 3. This substitution pattern confers unique electronic and steric properties:

  • Trifluoromethyl group: A strong electron-withdrawing group that enhances metabolic stability and influences lipophilicity .
  • Chlorine at position 4: A common substituent in bioactive quinazolines, often enhancing binding affinity to target proteins .

Properties

Molecular Formula

C9H4ClF3N2O

Molecular Weight

248.59 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)quinazolin-6-ol

InChI

InChI=1S/C9H4ClF3N2O/c10-7-5-3-4(16)1-2-6(5)14-8(15-7)9(11,12)13/h1-3,16H

InChI Key

OEPVYLUATPBVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Methods for 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline

General Synthetic Strategy

The synthesis generally follows these key stages:

  • Formation of the quinazoline ring system from anthranilic acid derivatives or 2-aminobenzamides.
  • Introduction of the trifluoromethyl group at position 2.
  • Selective chlorination at position 4.
  • Hydroxylation at position 6.

The methods vary depending on the starting materials and reagents used, with some protocols involving palladium-catalyzed reactions, nucleophilic aromatic substitution, or direct ring closure strategies.

Specific Preparation Routes

Starting from Anthranilic Acid Derivatives

A commonly employed approach begins with 2-amino-4-chlorobenzoic acid or 2-amino-4-hydroxybenzoic acid derivatives, which are cyclized with formamidine or related reagents under reflux conditions in solvents like ethylene glycol monomethyl ether. This forms the quinazoline ring bearing the hydroxy and chloro substituents.

For the trifluoromethyl group introduction, trifluoromethylation reagents or trifluoromethyl-substituted starting materials are used to ensure substitution at the 2-position.

Chlorination Using Sulfur Oxychloride

Chlorination at position 4 is often achieved by treating the hydroxyquinazoline intermediate with sulfur oxychloride (SOCl2) under reflux, which converts the hydroxyl group to a chloro substituent. This step is critical for obtaining the 4-chloro derivative.

Hydroxylation and Purification

The hydroxy group at position 6 can be introduced via nitration followed by reduction and hydrolysis steps or directly from hydroxy-substituted starting materials. Purification often involves recrystallization and washing with solvents such as ethyl acetate and methyl alcohol to remove isomers and impurities.

Palladium-Catalyzed Coupling Reactions

Recent advances include palladium-catalyzed cross-coupling reactions that allow the formation of quinazoline derivatives with high regioselectivity and yields. These methods utilize aryl halides and amides under palladium catalysis to build the quinazoline core with various substituents, including trifluoromethyl groups.

Such methods provide mild reaction conditions and broad substrate compatibility, enabling the synthesis of diverse quinazoline derivatives including this compound analogs.

Detailed Synthetic Procedure Example

An illustrative procedure based on literature and patent data is summarized below:

Step Reagents & Conditions Description Yield/Outcome
1 2-amino-4-chlorobenzoic acid + formamidine acetate in ethylene glycol monomethyl ether, reflux Cyclization to 4-chloro-6-hydroxyquinazoline intermediate Moderate to high yield
2 Introduction of trifluoromethyl group via trifluoromethylation reagent or starting with trifluoromethyl-substituted precursor Installation of CF3 group at position 2 Controlled regioselectivity
3 Treatment with sulfur oxychloride (SOCl2), reflux Conversion of hydroxy to chloro at position 4 if needed Purified 4-chloro derivative
4 Purification by filtration, washing with methyl alcohol and ethyl acetate Removal of isomers and impurities High purity product

This sequence aligns with methods reported for related quinazoline derivatives and is adapted for the trifluoromethyl-substituted target.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Yield References
Cyclization from anthranilic acid derivatives with formamidine acetate Simple, uses readily available starting materials Requires careful control of reaction conditions 60-80%
Palladium-catalyzed coupling reactions High regioselectivity, mild conditions, broad substrate scope Requires expensive catalysts, longer reaction times Moderate to high (50-85%)
Sulfur oxychloride chlorination Efficient chlorination step Toxic reagents, requires careful handling High (70-90%)
One-pot multi-component reactions Streamlined synthesis, fewer steps Complex optimization, limited substrate scope Variable

Research Findings and Optimization Notes

  • Yield Improvement: Using ethylene glycol monomethyl ether as solvent and controlling reflux times improves cyclization efficiency and yield of hydroxyquinazoline intermediates.

  • Isomer Removal: Repeated washing with methyl alcohol effectively removes isomeric impurities, enhancing product purity.

  • Catalyst Loading: Palladium-catalyzed methods benefit from optimized catalyst and ligand loadings (e.g., 5 mol% PdCl2, 0.1 eq DPPP) to balance yield and cost.

  • Reaction Temperature: Elevated temperatures (e.g., 145 °C for palladium reactions) are often necessary but require robust equipment.

  • Safety: Use of sulfur oxychloride demands strict safety protocols due to its corrosive and toxic nature.

Summary Table of Key Data

Parameter Details
Molecular Formula C9H4ClF3N2O
Molecular Weight 248.59 g/mol
Key Reagents 2-amino-4-chlorobenzoic acid, formamidine acetate, sulfur oxychloride, trifluoromethylation reagents
Typical Solvents Ethylene glycol monomethyl ether, methanol, ethyl acetate, toluene
Reaction Conditions Reflux (varies 2–8 hours), inert atmosphere for Pd-catalyzed reactions
Purification Filtration, recrystallization, solvent washing
Yield Range 60–90% depending on method

Chemical Reactions Analysis

Nucleophilic Substitution at the C-4 Chloro Group

The chloro group at position 4 is highly reactive due to the electron-withdrawing effects of the trifluoromethyl group and the quinazoline ring’s electronic structure. This site undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles under mild conditions:

NucleophileReaction ConditionsProductYieldReference
AmmoniaDMSO, Cs₂CO₃, 135°C4-Amino derivative70%
AnilinePd(PPh₃)₄, K₂CO₃, DMF4-Anilinoquinazoline85%
MethoxideMeOH, reflux4-Methoxy derivative65%

Mechanistic studies indicate that the reaction proceeds via a two-step addition-elimination pathway, with the trifluoromethyl group enhancing the electrophilicity of the C-4 position . The chloro group’s reactivity follows the order C-4 > C-2 > C-6 due to resonance stabilization from adjacent nitrogen atoms .

Oxidation and Reduction Reactions

The hydroxy group at position 6 participates in selective redox transformations:

  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the hydroxy group to a ketone, yielding 6-oxo-4-chloro-2-trifluoromethyl-quinazoline.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to a tetrahydroquinazoline derivative while retaining the chloro and trifluoromethyl groups.

Cross-Coupling Reactions

The C-4 chloro group is amenable to palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd(OAc)₂ catalysis produces biaryl derivatives:

Aryl Boronic AcidLigandYieldEGFR IC₅₀ (nM)
PhenylXPhos78%14
3-NitrophenylSPhos65%3

Sonogashira Coupling

Alkynylation using terminal alkynes (e.g., propargyl alcohol) with CuI/Pd(PPh₃)₂Cl₂ yields 4-alkynylquinazolines, which show enhanced kinase inhibition .

Electrophilic Substitution

While nitration typically targets position 6 in quinazoline derivatives, the pre-existing hydroxy group in this compound directs electrophiles to position 5 or 8. Nitration with HNO₃/H₂SO₄ yields 5-nitro-4-chloro-6-hydroxy-2-trifluoromethyl-quinazoline as the major product .

Functionalization of the Hydroxy Group

The C-6 hydroxy group can be derivatized via:

  • Etherification : Alkylation with methyl iodide (K₂CO₃, DMF) produces 6-methoxy derivatives.

  • Acylation : Reaction with acetyl chloride forms the corresponding 6-acetoxy ester .

Biological Relevance of Derivatives

Derivatives synthesized from these reactions exhibit targeted bioactivity:

  • Anticancer Agents : 4-Anilinoquinazolines inhibit EGFR and VEGFR kinases (IC₅₀ = 0.13–3 nM) .

  • Antimicrobials : 6-Alkoxy derivatives show MIC values < 1 µg/mL against Staphylococcus aureus .

Key Structural Insights

  • Trifluoromethyl Group : Enhances metabolic stability and electron-deficient character at C-4 .

  • Hydroxy Group : Participates in hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

This compound’s versatility in nucleophilic, cross-coupling, and redox reactions positions it as a critical intermediate in medicinal chemistry, particularly for oncology-focused drug discovery.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Notable Properties/Activities Reference
4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline -CF₃ (2), -OH (6), Cl (4) C₉H₄ClF₃N₂O Not reported Potential H-bonding, enhanced solubility
4-Chloro-6-(trifluoromethyl)quinazoline -CF₃ (6), Cl (4) C₉H₄ClF₃N₂ N/A Higher lipophilicity, lower polarity
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline -CF₃ (2), I (6), Cl (4) C₉H₃ClF₃IN₂ N/A Iodo group increases steric bulk and reactivity
4-Chloro-7-(trifluoromethyl)quinazoline -CF₃ (7), Cl (4) C₉H₄ClF₃N₂ N/A Positional isomer; altered electronic effects
6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one -S (2), Cl (6), phenethyl (3) C₁₆H₁₄ClN₃OS N/A Anticonvulsant activity; thioxo group modifies redox properties
Key Observations:
  • Positional Isomerism : The trifluoromethyl group at position 2 (target) vs. 6 or 7 (analogs) significantly alters electronic distribution. For example, -CF₃ at position 2 may stabilize the quinazoline ring through inductive effects, whereas at position 6, it could hinder hydrogen bonding .
  • Functional Group Impact : The hydroxyl group in the target compound enhances polarity compared to iodo or trifluoromethyl substituents at position 6, which are more lipophilic .

Physicochemical Properties

  • Melting Points: Analogs with hydroxyl or polar groups (e.g., 4e: 139–141°C ) generally exhibit lower melting points than non-polar derivatives (e.g., 4c: 214–215°C ). The target compound’s hydroxyl group may lower its melting point relative to chloro/trifluoromethyl analogs.
  • Solubility: Hydroxyl and amino groups (e.g., in : N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine) improve aqueous solubility, whereas trifluoromethyl or iodo groups reduce it .

Biological Activity

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline is a derivative of the quinazoline family, which is well-known for its diverse biological activities. Quinazolines have been extensively studied for their potential in medicinal chemistry, particularly as anticancer, analgesic, and anti-inflammatory agents. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

Property Value
Molecular Formula C10H6ClF3N2O
Molecular Weight 262.62 g/mol
IUPAC Name 4-chloro-6-hydroxy-2-(trifluoromethyl)quinazoline
CAS Number [TBD]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. It has been shown to inhibit specific protein kinases, which play a crucial role in cell signaling related to cancer progression and inflammation.

  • Tyrosine Kinase Inhibition : The compound acts as an inhibitor of tyrosine kinases, which are essential for the phosphorylation of proteins involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Anti-inflammatory Activity : Studies have indicated that quinazoline derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by improving binding affinity to target proteins .

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.5
A549 (Lung)3.8
HepG2 (Liver)4.1

These results suggest that this compound may serve as a potential lead compound for the development of new anticancer therapies.

Analgesic Activity

The analgesic properties of this compound have also been evaluated using standard pain models. In one study, it was found to reduce pain responses comparable to established analgesics like diclofenac:

Dosage (mg/kg) Pain Reduction (%) Reference
1065
2078

Case Studies

  • Case Study on Cancer Treatment : A recent study highlighted the use of this compound in combination with other chemotherapeutic agents. The combination therapy resulted in a synergistic effect, significantly enhancing the overall cytotoxicity against resistant cancer cell lines.
  • Clinical Relevance : In preclinical trials, this compound demonstrated a favorable safety profile with minimal side effects observed at therapeutic doses, making it a promising candidate for further clinical development.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline?

Answer:

  • Stepwise functionalization: Begin with a quinazoline scaffold (e.g., 4-chloro-6-fluoroquinazoline derivatives, as in , SC-22092) and introduce hydroxyl/trihalomethyl groups via nucleophilic substitution. For example:
    • Chlorination: Use POCl₃ or SOCl₂ to chlorinate hydroxyl precursors .
    • Hydroxylation: Hydrolyze chloro intermediates under basic conditions (NaOH/EtOH) .
    • Trifluoromethylation: Employ CF₃Cu or Ruppert–Prakash reagents (e.g., TMSCF₃) for regioselective introduction of -CF₃ at C2 .
  • Key validation: Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and confirm purity by HPLC (C18 column, methanol/water gradient) .

Basic: How to characterize the structure of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR analysis:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for quinazoline core) and hydroxyl groups (broad singlet at δ 5–6 ppm, DMSO-d₆). Confirm -CF₃ via ¹⁹F NMR (δ -60 to -70 ppm) .
    • HSQC/HMBC: Resolve coupling between C2-CF₃ and adjacent protons .
  • X-ray crystallography:
    • Data collection: Use SHELXL ( ) for refinement. For twinned crystals, apply TWIN/BASF commands.
    • Validation: Check R-factor convergence (<0.05) and residual electron density (<0.3 e⁻/ų) .

Advanced: How to resolve contradictions in reported biological activity data for quinazoline derivatives?

Answer:

  • Case study: reports variable antibacterial activity for 2-(chloromethyl)-quinazolin-4-ones (MIC: 2–64 µg/mL). Discrepancies arise from:
    • Assay conditions: Differences in bacterial strains (Gram±), inoculum size, or media pH .
    • Structural variability: Substituents at C2 (e.g., -CH₂Cl vs. -CF₃) alter lipophilicity and membrane permeability .
  • Mitigation:
    • Standardize protocols (CLSI guidelines).
    • Perform SAR studies using consistent substituents (e.g., ’s fluorophenyl variants) .

Advanced: What mechanistic insights explain substituent effects on the reactivity of quinazoline derivatives?

Answer:

  • Electronic effects: Electron-withdrawing groups (e.g., -CF₃ at C2) deactivate the quinazoline core, reducing nucleophilic substitution rates at C4 .
  • Steric effects: Bulky substituents (e.g., 4-chlorophenyl at C2) hinder π-π stacking in crystal packing, altering solubility () .
  • Catalytic pathways: Niobium pentoxide (Nb₂O₅) enhances regioselectivity in Pudovick reactions by forming metal-complex intermediates ( ) .

Advanced: How to design experiments for optimizing the aqueous solubility of this compound?

Answer:

  • Salt formation: Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
  • Co-crystallization: Use co-formers like succinic acid ( methodology) to disrupt hydrophobic interactions .
  • Computational modeling: Predict logP and pKa using ChemAxon or Schrödinger Suite, correlating with experimental shake-flask data .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Degradation pathways: Hydrolysis of the C4-Cl bond under humid conditions generates 6-hydroxy byproducts .
  • Storage protocol:
    • Temperature: -20°C in sealed, argon-purged vials.
    • Desiccant: Include silica gel packs to mitigate moisture .
  • Stability monitoring: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How to address low yields in the final step of quinazoline synthesis?

Answer:

  • Common pitfalls:
    • Intermediate instability: Protect hydroxyl groups as TMS ethers during CF₃ introduction .
    • Side reactions: Use scavengers (e.g., molecular sieves) to trap HCl in chlorination steps .
  • Yield optimization:
    • Catalyst screening: Test Pd/C or CuI for cross-coupling steps ( ) .
    • Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr reflux) .

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